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Compound of Interest

Compound Name:
2-(1-Hydroxycyclohexyl)-2-(4-

methoxyphenyl)acetonitrile

Cat. No.: B1353939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical

properties of two pivotal intermediates in the synthesis of Venlafaxine: 2-(1-
Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and 1-[2-amino-1-(4-

methoxyphenyl)ethyl]cyclohexanol. This document is intended to serve as a comprehensive

resource, offering detailed experimental protocols and tabulated data to support research and

development in the pharmaceutical field.

Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in

the treatment of major depressive disorder, generalized anxiety disorder, and other mood

disorders. The synthesis of this bicyclic antidepressant involves several key intermediates, the

purity and characterization of which are critical for the quality and efficacy of the final active

pharmaceutical ingredient (API). This guide focuses on two sequential intermediates that form

the core structure of the Venlafaxine molecule.

Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of the two primary

venlafaxine intermediates.
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Intermediate I: 2-(1-Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile
Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 1: Physical and Chemical Properties of 2-(1-Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile

Property Value References

CAS Number 93413-76-4 [1]

Molecular Formula C₁₅H₁₉NO₂ [1]

Molecular Weight 245.32 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 121-124 °C [3]

Boiling Point 410.1 ± 25.0 °C (Predicted) [4]

Solubility Soluble in methanol. [2]

Density 1.142 ± 0.06 g/cm³ (Predicted) [4]

Intermediate II: 1-[2-amino-1-(4-
methoxyphenyl)ethyl]cyclohexanol
Chemical Structure:

(Where Ph is a phenyl group and C6H10 is a cyclohexyl group)

Table 2: Physical and Chemical Properties of 1-[2-amino-1-(4-

methoxyphenyl)ethyl]cyclohexanol and its Hydrochloride Salt
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Property Value (Free Base)
Value
(Hydrochloride
Salt)

References

CAS Number 93413-77-5 130198-05-9

Molecular Formula C₁₅H₂₃NO₂ C₁₅H₂₄ClNO₂

Molecular Weight 249.35 g/mol 285.81 g/mol

Appearance -
White to almost white

crystalline powder

Melting Point - 172-180 °C [5]

Solubility -
Slightly soluble in

DMSO and Methanol

pH - 4.23

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of the

venlafaxine intermediates.

Synthesis Protocols
The synthesis of venlafaxine from 4-methoxyphenylacetonitrile and cyclohexanone is a two-

step process involving the formation of the cyanohydrin intermediate followed by its reduction.

Starting Materials

Intermediate I Synthesis Intermediate II Synthesis Final Product Synthesis
4-methoxyphenylacetonitrile

Condensation

Cyclohexanone

2-(1-Hydroxycyclohexyl)-2-
(4-methoxyphenyl)acetonitrile

Base (e.g., NaH)
Reduction 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Reducing Agent
(e.g., Raney Ni, H₂) Reductive Amination

(Eschweiler-Clarke)
Venlafaxine

Formaldehyde,
Formic Acid
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Caption: Synthetic pathway of Venlafaxine highlighting the key intermediates.

Protocol 3.1.1: Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
(Intermediate I)

This protocol is adapted from established synthetic routes for venlafaxine.[6]

Materials:

4-methoxyphenylacetonitrile

Cyclohexanone

Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide with a phase

transfer catalyst)

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Saturated aqueous ammonium chloride solution

Diethyl ether or ethyl acetate

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware

for extraction and filtration.

Procedure:

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an

inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a solution of 4-

methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise via a dropping

funnel.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
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Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the

reaction mixture, maintaining the temperature at 0 °C.

After the addition of cyclohexanone, remove the ice bath and allow the reaction mixture to

warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether or ethyl acetate (3 x volume of the aqueous layer).

Combine the organic extracts and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexane) to yield pure 2-(1-Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile as a crystalline solid.[6]

Protocol 3.1.2: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Intermediate

II)

This protocol describes the reduction of the nitrile group of Intermediate I to a primary amine.[7]

[8]

Materials:

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Intermediate I)

Raney Nickel (catalyst) or Sodium Borohydride/Cobalt Chloride

Ethanol or Methanol (solvent)

Hydrogen gas (if using catalytic hydrogenation)
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Ammonia (optional, to suppress secondary amine formation)

Filter aid (e.g., Celite)

Standard hydrogenation apparatus or round-bottom flask with a balloon for hydrogenation.

Procedure (Catalytic Hydrogenation with Raney Nickel):

In a suitable pressure vessel, suspend 2-(1-Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile (1.0 equivalent) in ethanol or methanol.

Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). The

addition of ammonia can help to minimize the formation of secondary amine byproducts.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-

60 °C with vigorous stirring.

Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically

complete within 4-8 hours.

After the reaction is complete, cool the vessel to room temperature and carefully vent the

hydrogen pressure.

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

Wash the filter cake with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the crude 1-[2-amino-1-(4-

methoxyphenyl)ethyl]cyclohexanol.

The crude product can be further purified by recrystallization or chromatography if

necessary.

Analytical Characterization Protocols
The following are standard protocols for the characterization of the synthesized intermediates.
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Protocol 3.2.1: Melting Point Determination

This is a fundamental technique to assess the purity of a crystalline solid.[9][10]

Apparatus:

Melting point apparatus

Capillary tubes (one end sealed)

Procedure:

Ensure the sample of the intermediate is dry and finely powdered.

Introduce a small amount of the powdered sample into the open end of a capillary tube.

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the

bottom. The sample height should be 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the sample at a rate of approximately 10-15 °C per minute to quickly determine an

approximate melting range.

Allow the apparatus to cool.

Using a fresh sample, heat again at a slower rate (1-2 °C per minute) as the temperature

approaches the previously determined approximate melting point.

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range) and the temperature at which the entire solid has turned into a clear liquid

(the end of the melting range). A narrow melting range (1-2 °C) is indicative of a pure

compound.

Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the intermediates.
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Apparatus:

FTIR spectrometer

Sample holder (e.g., for KBr pellets or ATR)

Agate mortar and pestle

Hydraulic press (for KBr pellets)

Procedure (KBr Pellet Method):

Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade

potassium bromide (KBr) (100-200 mg).

Grind the KBr to a fine powder using an agate mortar and pestle.

Add the sample to the KBr and grind the mixture thoroughly to ensure a homogenous

dispersion.

Transfer the mixture to a pellet-forming die and press it under high pressure using a

hydraulic press to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions for Intermediate I: A strong, sharp peak around 2250-2210 cm⁻¹

corresponding to the C≡N stretch of the nitrile group, a broad peak around 3600-3200

cm⁻¹ for the O-H stretch of the alcohol, and peaks characteristic of the aromatic ring and

C-O ether linkage.[11]

Expected Absorptions for Intermediate II: The disappearance of the C≡N peak and the

appearance of N-H stretching bands (typically two for a primary amine) in the region of

3500-3300 cm⁻¹. The broad O-H stretch will still be present.

Protocol 3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the molecular structure of the

intermediates.

Apparatus:

NMR spectrometer (e.g., 300 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure (¹H and ¹³C NMR):

Dissolve a small amount of the purified intermediate (5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm).

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Expected ¹H NMR signals for Intermediate I: Signals corresponding to the aromatic

protons of the 4-methoxyphenyl group, a singlet for the methoxy group protons, a broad

singlet for the hydroxyl proton, and multiplets for the cyclohexyl protons.

Expected ¹³C NMR signals for Intermediate I: Signals for the quaternary carbon of the

cyclohexanol, the carbon of the nitrile group, and the carbons of the aromatic ring and the

cyclohexyl ring.

Expected ¹H NMR signals for Intermediate II: Disappearance of the signal for the proton

alpha to the nitrile and the appearance of new signals for the CH-CH₂NH₂ moiety. The

aromatic, methoxy, and cyclohexyl protons will still be present.

Expected ¹³C NMR signals for Intermediate II: A significant upfield shift for the carbon that

was part of the nitrile group, now part of the CH₂NH₂ group.
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Conclusion
The reliable synthesis and thorough characterization of 2-(1-Hydroxycyclohexyl)-2-(4-
methoxyphenyl)acetonitrile and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol are

fundamental to the production of high-quality Venlafaxine. This guide provides a consolidated

resource of their physical and chemical properties, along with detailed experimental protocols

to aid researchers and drug development professionals in their work with these critical

pharmaceutical intermediates. Adherence to well-defined procedures for synthesis and analysis

is paramount for ensuring the consistency and purity of these compounds, ultimately

contributing to the safety and efficacy of the final drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1353939#physical-and-chemical-properties-of-
venlafaxine-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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